
5-(3-Bromophenyl)oxazole-2-carbonitrile
Vue d'ensemble
Description
“5-(3-Bromophenyl)oxazole-2-carbonitrile” is a chemical compound with the empirical formula C9H6BrNO . It is a light yellow solid .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . The synthesis of 2,5-disubstituted oxazoles can be achieved from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The molecular weight of “5-(3-Bromophenyl)oxazole-2-carbonitrile” is 224.05 . The structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles and its derivatives are part of a large number of drugs and biologically relevant molecules . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
“5-(3-Bromophenyl)oxazole-2-carbonitrile” is a light yellow solid . Its molecular weight is 224.054 Da . The density is 1.5±0.1 g/cm3, and the boiling point is 320.7±17.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antimicrobial Activity
Oxazole derivatives, including 5-(3-Bromophenyl)oxazole-2-carbonitrile , have been studied for their potential as antimicrobial agents. The substitution pattern on the oxazole ring can significantly influence this activity. Compounds with an oxazole moiety have shown promise against various bacterial and fungal strains, making them valuable for developing new antimicrobial drugs .
Anticancer Properties
The oxazole ring structure is a common feature in many compounds with anticancer activity. Research has indicated that certain oxazole derivatives can inhibit the growth of cancer cells. The presence of the bromophenyl group may contribute to the cytotoxicity against specific cancer cell lines, offering a pathway for novel oncology treatments .
Anti-inflammatory and Analgesic Effects
Oxazole compounds have also been explored for their anti-inflammatory and analgesic effects. The structural features of 5-(3-Bromophenyl)oxazole-2-carbonitrile could be optimized to enhance these properties, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Antidiabetic Activity
The oxazole nucleus is present in several antidiabetic drugs. Derivatives of oxazole, such as 5-(3-Bromophenyl)oxazole-2-carbonitrile , may interact with biological targets involved in glucose metabolism, suggesting a possible role in managing diabetes through the modulation of insulin sensitivity or other mechanisms .
Antiobesity Applications
Research into oxazole derivatives for antiobesity applications has shown that these compounds can influence lipid metabolism and energy expenditure5-(3-Bromophenyl)oxazole-2-carbonitrile could be part of a compound library screened for activity against obesity-related targets .
Antioxidant Potential
Oxazoles are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The specific substitution pattern of 5-(3-Bromophenyl)oxazole-2-carbonitrile might provide a unique antioxidant profile, useful for therapeutic applications where oxidative damage is a concern .
Safety And Hazards
Orientations Futures
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are intermediates for the synthesis of new chemical entities and have been used to synthesize various oxazole derivatives for screening their various biological activities . The diverse biological potential of oxazole derivatives suggests promising future directions in medicinal applications .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWBBAPKWHBTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)oxazole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)
![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)
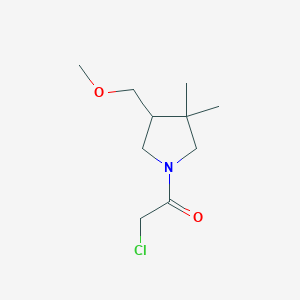


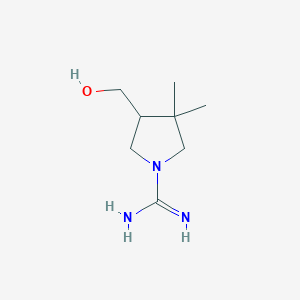
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)
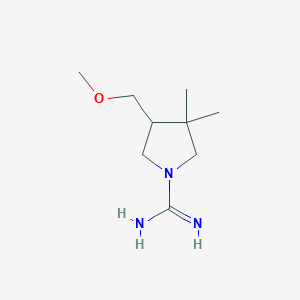
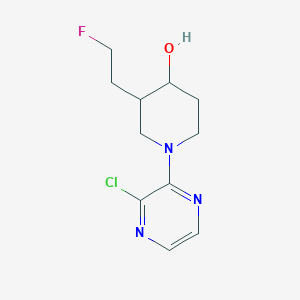
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
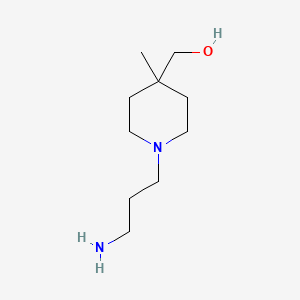

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)